molecular formula C11H13NO3 B13790654 Methyl 6-amino-2-methoxy-3-vinylbenzoate

Methyl 6-amino-2-methoxy-3-vinylbenzoate

Cat. No.: B13790654
M. Wt: 207.23 g/mol
InChI Key: ATDVOTZXYMWUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-2-methoxy-3-vinylbenzoate is a synthetic benzoate ester featuring a unique substitution pattern: an amino group at the 6-position, a methoxy group at the 2-position, and a vinyl group at the 3-position.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 6-amino-3-ethenyl-2-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-4-7-5-6-8(12)9(10(7)14-2)11(13)15-3/h4-6H,1,12H2,2-3H3

InChI Key

ATDVOTZXYMWUFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)N)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2-methoxy-3-vinylbenzoate typically involves the esterification of 6-amino-2-methoxy-3-vinylbenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of halogen or other functional groups.

Scientific Research Applications

Methyl 6-amino-2-methoxy-3-vinylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-methoxy-3-vinylbenzoate involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amino and methoxy groups can form hydrogen bonds and other non-covalent interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
Methyl 6-amino-2-methoxy-3-vinylbenzoate* C₁₁H₁₃NO₃ 207.23 NH₂ (6), OMe (2), Vinyl (3) N/A Polymer precursors, drug intermediates
Methyl 6-amino-2-bromo-3-methoxybenzoate C₉H₁₀BrNO₃ 260.08 NH₂ (6), Br (2), OMe (3) N/A Cross-coupling reactions
Methyl 6-amino-3-bromo-2-methoxybenzoate C₉H₁₀BrNO₃ 260.08 NH₂ (6), Br (3), OMe (2) N/A Heterocycle synthesis
Compound 5k (Triazine derivative) C₂₆H₂₂N₄O₇ 518.48 Triazine, Formyl, OMe 79–82 Ligand design, supramolecular chemistry

*Calculated properties for the target compound based on structural analogs.

Research Implications and Limitations

The vinyl substituent in this compound offers distinct advantages over brominated analogs in terms of reactivity diversity. However, the absence of direct experimental data (e.g., melting points, spectral profiles) limits precise comparisons. Contradictions arise in synthesis complexity: brominated derivatives are straightforward to functionalize, whereas triazine-containing analogs demand advanced techniques . Future studies should explore the target compound’s catalytic applications and stability under varying conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.